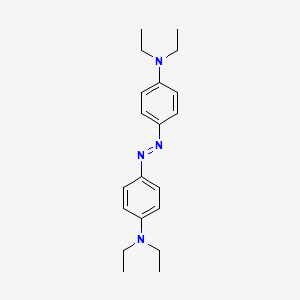
4,4'-Bis-diathylamino-azobenzol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-bis(diethylamino)azobenzene, is an organic compound characterized by the presence of two diethylamino groups attached to the azobenzene core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments. The azobenzene core allows for photoisomerization, making it a valuable compound in photochemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bis(diethylamino)azobenzene typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The subsequent coupling reaction with diethylamine yields the desired azobenzene compound.
Industrial Production Methods
Industrial production of 4,4’-bis(diethylamino)azobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(diethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives.
Scientific Research Applications
4,4’-Bis(diethylamino)azobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the study of photoisomerization processes.
Biology: Employed in the development of photoresponsive biomaterials and as a probe for studying biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and photoresponsive materials.
Mechanism of Action
The mechanism of action of 4,4’-bis(diethylamino)azobenzene primarily involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This photoisomerization affects the electronic distribution and molecular geometry, influencing its interaction with other molecules and materials. The diethylamino groups enhance the compound’s solubility and reactivity, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)azobenzene: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Bis(diethylamino)benzophenone: Contains a benzophenone core instead of an azobenzene core.
4,4’-Bis(dipyrrolidin-1-yl)azobenzene: Substituted with pyrrolidine groups.
Uniqueness
4,4’-Bis(diethylamino)azobenzene is unique due to its specific combination of diethylamino groups and azobenzene core, which provides distinct photochemical properties and reactivity. The diethylamino groups enhance its solubility and facilitate various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
89039-04-3 |
|---|---|
Molecular Formula |
C20H28N4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
ULWJZUJIVQSWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


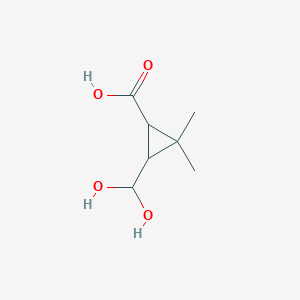

![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)

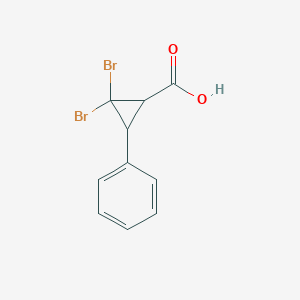
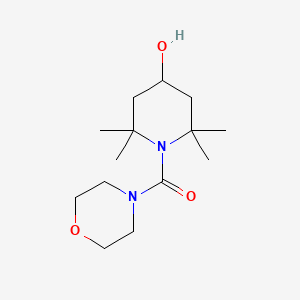
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
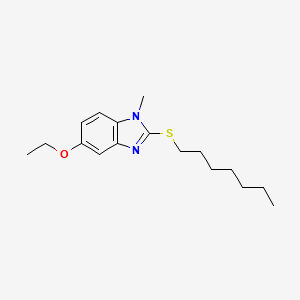


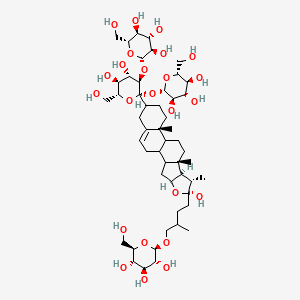
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
